6-((2,3-Dihydroxypropyl)amino)-5-methylpyrimidine-2,4(1H,3H)-dione
Description
6-((2,3-Dihydroxypropyl)amino)-5-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by a 5-methyl substitution on the pyrimidine ring and a 2,3-dihydroxypropylamino group at position 4. The dihydroxypropyl moiety enhances its hydrophilicity, making it distinct from simpler pyrimidine analogs like thymine (5-methylpyrimidine-2,4(1H,3H)-dione) .
Properties
Molecular Formula |
C8H13N3O4 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
6-(2,3-dihydroxypropylamino)-5-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O4/c1-4-6(9-2-5(13)3-12)10-8(15)11-7(4)14/h5,12-13H,2-3H2,1H3,(H3,9,10,11,14,15) |
InChI Key |
VQLAUWUXGXYPKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)NC1=O)NCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,3-Dihydroxypropyl)amino)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-methyluracil with 2,3-dihydroxypropylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can take place at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
6-((2,3-Dihydroxypropyl)amino)-5-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound can be used in studies related to nucleic acid analogs and enzyme inhibitors.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-((2,3-Dihydroxypropyl)amino)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as antiviral or anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrimidine-dione derivatives differ primarily in substituents at positions 1, 3, 5, and 5. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Solubility : The dihydroxypropyl group in the target compound enhances water solubility compared to analogs with methoxymethyl (Compound 9) or morpholine () groups. However, it is less lipophilic than derivatives with isobutyl or aromatic substituents .
- Stability : Methoxymethyl-protected derivatives (e.g., Compound 9) show improved stability under acidic conditions compared to unprotected diols, as hydroxyl groups are prone to oxidation .
Biological Activity
6-((2,3-Dihydroxypropyl)amino)-5-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative known for its unique chemical structure and potential biological applications. This compound's structure includes a pyrimidine ring substituted with a 2,3-dihydroxypropyl group and a methyl group, making it an interesting subject for both chemical and biological studies. The compound has garnered attention due to its potential therapeutic properties, particularly in the fields of antiviral and anticancer research.
The molecular formula of this compound is , with a molecular weight of 200.19 g/mol. The IUPAC name for this compound is 6-(2,3-dihydroxypropyl)-5-methyl-1H-pyrimidine-2,4-dione.
| Property | Value |
|---|---|
| Molecular Formula | C8H12N2O4 |
| Molecular Weight | 200.19 g/mol |
| IUPAC Name | 6-(2,3-dihydroxypropyl)-5-methyl-1H-pyrimidine-2,4-dione |
| InChI | InChI=1S/C8H12N2O4/c1-4-6(2-5(12)3-11)9-8(14)10-7(4)13/h5,11-12H,2-3H2,1H3,(H2,9,10,13,14) |
| InChI Key | LSDREOWZERBZTH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(NC(=O)NC1=O)CC(CO)O |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.
- DNA/RNA Interaction : The compound can modulate genetic expression and replication processes.
- Cellular Signaling : It influences cellular signaling pathways that alter cell behavior.
Therapeutic Potential
Research indicates that this compound has potential applications in:
- Antiviral Activity : Studies suggest that it may interfere with viral replication mechanisms.
- Anticancer Properties : Preliminary data indicate its efficacy in inhibiting the proliferation of cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrimidine derivatives similar to this compound:
- Anticancer Activity : A study demonstrated that related compounds exhibited significant cytotoxic effects against human leukemia cell lines (K562), showing the potential for similar activity in this compound .
- Antiviral Properties : Research highlighted the efficacy of pyrimidine derivatives in inhibiting viral DNA synthesis, suggesting that this compound could share these properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
